Deacetyl Ketoconazole-d8

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m0/s1/i8D2,9D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXSEJZCPKWAX-LQQCIFTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deacetyl Ketoconazole-d8: A Comprehensive Technical Guide for Bioanalytical Applications

Abstract: This technical guide provides an in-depth exploration of Deacetyl Ketoconazole-d8, an essential tool for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology. As the deuterated internal standard for the primary active metabolite of ketoconazole, its correct application is paramount for generating accurate and reproducible bioanalytical data. This document moves beyond a simple datasheet to offer a detailed examination of its chemical properties, structural nuances, and a field-proven, step-by-step protocol for its use in LC-MS/MS-based quantification, complete with the scientific rationale behind each procedural choice.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

In modern quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of robust method development.[1][2] SIL-ISs, such as Deacetyl Ketoconazole-d8, are analogues of the analyte of interest that are chemically identical in structure and physicochemical properties but differ in mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1]

The fundamental principle behind their efficacy lies in the concept of isotope dilution.[1] By introducing a known quantity of the SIL-IS to a biological sample at the earliest stage of preparation, it undergoes the exact same experimental variations as the endogenous analyte.[1] This includes degradation, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification that would be otherwise unattainable.[1] Deacetyl Ketoconazole is the major and biologically active metabolite of the widely used antifungal agent, Ketoconazole. Therefore, its accurate measurement is critical for comprehensive pharmacokinetic and drug metabolism studies.

Chemical Properties and Structure of Deacetyl Ketoconazole-d8

Deacetyl Ketoconazole-d8 is the deuterated form of Deacetyl Ketoconazole, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is the key to its function as an internal standard.

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₁₈D₈Cl₂N₄O₃ | [3][4][5][6] |

| Exact Mass | 497.44 g/mol | [3][4][5][6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile | [8] |

| Storage Conditions | -20°C for long-term storage | [9] |

| CAS Number | 1346602-18-3 | [3][4][5] |

Molecular Structure

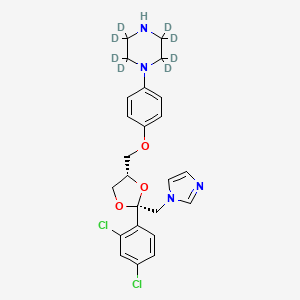

The structure of Deacetyl Ketoconazole is complex, featuring a dichlorophenyl group, an imidazole ring, and a piperazine moiety, all interconnected by a dioxolane and ether bridge.[10] The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium, typically on the piperazine ring to ensure isotopic stability and prevent back-exchange during sample processing and analysis.

Caption: Molecular structure of Deacetyl Ketoconazole-d8.

Practical Application: A Validated LC-MS/MS Protocol for Quantification in Human Plasma

This section details a robust and reproducible protocol for the quantification of Deacetyl Ketoconazole in human plasma, employing Deacetyl Ketoconazole-d8 as the internal standard.

Experimental Workflow Overview

The workflow is designed for high-throughput analysis, balancing efficiency with analytical rigor.

Caption: High-level workflow for bioanalysis.

Detailed Step-by-Step Methodology

3.2.1. Reagents and Materials

-

Human plasma (K₂EDTA)

-

Deacetyl Ketoconazole analytical standard

-

Deacetyl Ketoconazole-d8 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

96-well deep-well plates and sealing mats

-

Refrigerated centrifuge with plate rotor

3.2.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deacetyl Ketoconazole and Deacetyl Ketoconazole-d8 in methanol.

-

Calibration Standards & Quality Controls (QCs): Serially dilute the Deacetyl Ketoconazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and QCs at various concentrations.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Deacetyl Ketoconazole-d8 stock solution in 50:50 acetonitrile/water.

3.2.3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well deep-well plate.

-

Add 25 µL of the IS working solution to all wells except for the blank matrix.

-

To induce protein precipitation, add 200 µL of acetonitrile to each well.

-

Seal the plate and vortex vigorously for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for analysis.

3.2.4. LC-MS/MS Instrumental Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 1.5 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Deacetyl Ketoconazole: 489.3 → [Product Ion m/z]

-

Deacetyl Ketoconazole-d8: 497.4 → [Product Ion m/z]

-

Scientific Rationale for Methodological Choices

-

Protein Precipitation with Acetonitrile: This is a rapid, cost-effective, and high-throughput method for removing the bulk of proteins from plasma.[11][12][13][14] Acetonitrile is highly efficient at denaturing and precipitating proteins, resulting in a clean supernatant for injection.[11][14]

-

Reversed-Phase C18 Column: C18 columns are the workhorse of bioanalytical chromatography due to their versatility and ability to retain and separate a wide range of small molecules like Deacetyl Ketoconazole based on hydrophobicity.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to protonate the analyte and its internal standard. This enhances their ionization efficiency in the positive ESI source, leading to improved sensitivity.

-

Deuterated Internal Standard: The use of a deuterated standard is critical. Its near-identical retention time to the analyte ensures that both compounds experience the same matrix effects during elution and ionization. The mass difference of +8 Da provides a clear distinction in the mass spectrometer, preventing signal overlap.

Data Analysis and Interpretation

The quantification of Deacetyl Ketoconazole relies on the ratio of the chromatographic peak area of the analyte to that of the internal standard. This ratio is plotted against the known concentrations of the prepared calibration standards to generate a linear regression curve. The concentration of Deacetyl Ketoconazole in the unknown samples is then interpolated from this curve.

Logical Framework for Quantification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clpmag.com [clpmag.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deacetyl Ketoconazole-d8 | CAS#:1346602-18-3 | Chemsrc [chemsrc.com]

- 6. 1346602-18-3|Deacetyl Ketoconazole-d8|Deacetyl Ketoconazole-d8|-范德生物科技公司 [bio-fount.com]

- 7. biosynth.com [biosynth.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. clearsynth.com [clearsynth.com]

- 10. nbinno.com [nbinno.com]

- 11. agilent.com [agilent.com]

- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.labrulez.com [lcms.labrulez.com]

- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

Deacetyl Ketoconazole-d8: A Technical Guide to Isotopic Purity and Chemical Stability

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of modern bioanalytical research and drug development, stable isotope-labeled internal standards are indispensable tools for achieving accurate and reliable quantification of analytes in complex biological matrices. Deacetyl Ketoconazole-d8, the deuterated analog of a primary ketoconazole metabolite, serves this crucial function in pharmacokinetic and drug metabolism studies. Its efficacy as an internal standard is fundamentally dependent on two core attributes: high isotopic purity and robust chemical stability.

This technical guide provides an in-depth exploration of the scientific principles and practical methodologies for the comprehensive evaluation of Deacetyl Ketoconazole-d8. We will delve into the causal reasoning behind experimental choices for determining isotopic purity by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide will present a systematic approach to assessing chemical stability through forced degradation studies, ensuring the integrity of the standard under various experimental conditions. The protocols and data presented herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals, ensuring the highest level of data quality and regulatory compliance.

Part 1: Isotopic Purity Assessment of Deacetyl Ketoconazole-d8

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is essential to not only quantify the percentage of the desired deuterated species (d8) but also to characterize the distribution of all isotopologues (d0 through d7).[1] This comprehensive profile ensures minimal isotopic interference with the non-labeled analyte, a cornerstone of reliable bioanalysis.[2] Two orthogonal analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are cornerstones for this characterization.[3]

The Rationale for a Dual-Technique Approach

Employing both MS and NMR provides a more complete and trustworthy assessment of isotopic purity than either technique alone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is exceptionally adept at separating and quantifying molecules based on their mass-to-charge ratio (m/z).[4][5] This allows for the direct visualization and relative quantification of each isotopologue of Deacetyl Ketoconazole (d0 to d8). It provides a detailed distribution of the deuterated species.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) offers unparalleled precision in detecting and quantifying the amount of residual, non-deuterated protons in the molecule.[1] By comparing the integration of these residual proton signals to a known internal standard, one can accurately determine the overall level of deuterium incorporation.[6][7]

This dual approach creates a self-validating system. The overall deuteration level determined by NMR should correlate with the isotopologue distribution observed by MS.

Experimental Workflow: Isotopic Purity Determination

The following diagram outlines the logical flow for a comprehensive isotopic purity assessment.

Caption: Workflow for Isotopic Purity Assessment.

Detailed Experimental Protocols

-

Sample Preparation: Accurately weigh and dissolve Deacetyl Ketoconazole-d8 in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) instrument, calibrated to ensure high mass accuracy.[4][5]

-

Analysis: Infuse the sample solution directly or via a liquid chromatography system. Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled Deacetyl Ketoconazole (d0).

-

Extract the ion chromatograms or spectral intensities for each isotopologue from d0 to d8.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue intensities.

-

-

Sample Preparation: Accurately weigh a known amount of Deacetyl Ketoconazole-d8 and a certified internal standard (e.g., dimethyl sulfoxide) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d) of high isotopic purity.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure accurate signal integration.

-

Data Analysis:

-

Identify the residual proton signals corresponding to the positions of deuteration in Deacetyl Ketoconazole-d8.

-

Integrate the area of these residual proton signals and the signal from the certified internal standard.

-

Calculate the molar quantity of residual protons and compare it to the molar quantity of the Deacetyl Ketoconazole-d8 sample to determine the overall isotopic enrichment.

-

Data Presentation: Expected Isotopologue Distribution

The following table summarizes the expected data from the MS and NMR analyses for a high-quality batch of Deacetyl Ketoconazole-d8.

| Parameter | Method | Specification | Representative Result |

| Isotopic Enrichment | ¹H-NMR | ≥ 98% | 99.2% |

| Isotopologue | HRMS | ||

| d8 Abundance | ≥ 95% | 96.5% | |

| d7 Abundance | ≤ 5% | 3.1% | |

| d0-d6 Abundance | ≤ 1% | 0.4% |

Part 2: Chemical Stability Assessment

The chemical stability of Deacetyl Ketoconazole-d8 is paramount for its use as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte.[8] Forced degradation, or stress testing, is a systematic way to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9] Studies on ketoconazole have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[10][11][12][13]

Rationale for Forced Degradation Studies

By subjecting Deacetyl Ketoconazole-d8 to harsh conditions that exceed those expected during typical storage and use, we can:

-

Identify Potential Degradants: Understand the primary degradation pathways, such as hydrolysis and oxidation.[8]

-

Develop a Stability-Indicating Method: Ensure the chosen analytical method (typically HPLC-UV or LC-MS) can separate the intact parent compound from all potential degradation products.[14][15][16]

-

Establish Appropriate Storage Conditions: Provide evidence-based recommendations for long-term storage to maintain the integrity of the standard.

Predicted Degradation Pathways

Based on the known degradation of ketoconazole, the primary pathways for Deacetyl Ketoconazole-d8 are expected to be hydrolysis of the amide linkage and oxidation of the piperazine ring.[10][12]

Caption: Predicted Degradation Pathways.

Detailed Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of Deacetyl Ketoconazole-d8 (e.g., 1 mg/mL in methanol). For each stress condition, dilute the stock solution with the respective stress agent.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Neutralize before analysis.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material at 105°C for 48 hours.

-

Photostability: Solution exposed to light conditions as specified in ICH Q1B guidelines.

-

-

Analytical Method: Use a validated stability-indicating HPLC method with UV or MS detection. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.[14][15]

-

Data Analysis:

-

Analyze stressed samples alongside an unstressed control sample.

-

Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed and control samples.

-

Assess peak purity of the parent compound in the stressed samples to ensure no co-elution of degradants.

-

Data Presentation: Stability Summary

The following table summarizes the expected results from a forced degradation study.

| Stress Condition | Reagent | Duration/Temp | % Degradation | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24h / 60°C | ~15% | Major degradation product observed. |

| Base Hydrolysis | 0.1 M NaOH | 24h / 60°C | ~10% | Major degradation product observed. |

| Oxidation | 3% H₂O₂ | 24h / RT | ~20% | Major degradation product observed. |

| Thermal | - | 48h / 105°C | < 2% | Compound is stable to heat. |

| Photostability | ICH Q1B | - | < 2% | Compound is stable to light. |

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to validating the isotopic purity and chemical stability of Deacetyl Ketoconazole-d8. The dual assessment of isotopic purity using both HRMS and ¹H-NMR provides a self-validating system that ensures the highest confidence in the material's composition.[1][3] The forced degradation studies confirm the stability profile of the molecule and are crucial for the development of a robust, stability-indicating analytical method.[8]

Based on these findings, the following recommendations are made for the use of Deacetyl Ketoconazole-d8 as an internal standard:

-

Certificate of Analysis: Always require a comprehensive Certificate of Analysis that includes data on isotopic enrichment from NMR and isotopologue distribution from MS.

-

Storage: Store the material under recommended conditions (typically -20°C, protected from light) to mitigate the risk of degradation.

-

Method Validation: During bioanalytical method validation, ensure the chromatographic method can resolve Deacetyl Ketoconazole-d8 from its potential hydrolytic and oxidative degradants.

By adhering to these principles and protocols, researchers can ensure the integrity of their internal standard, which is the foundation for producing accurate, reproducible, and reliable data in regulated and non-regulated environments.

References

-

Lane, A. N., & Fan, T. W. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4768-4775. [Link]

-

Clendinen, C. S., Stupp, G. S., Ajredini, R., & Edison, A. S. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4768–4775. [Link]

-

Converso, A. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Sannova. [Link]

-

Zhang, Y., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15), e9123. [Link]

-

Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817-836. [Link]

-

Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817-836. [Link]

-

Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817–836. [Link]

-

Zhang, Y., et al. (2021). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15). [Link]

-

Kumar, P., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4075-4084. [Link]

-

Skiba, M., et al. (2000). Stability assessment of ketoconazole in aqueous formulations. International Journal of Pharmaceutics, 198(1), 1-6. [Link]

-

Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of major degradation products of ketoconazole. Scientia pharmaceutica, 79(4), 817–836. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

El-Gindy, A., et al. (2003). Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 435-450. [Link]

-

de Castro, P. E. R., et al. (2013). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Journal of Chromatographic Science, 51(8), 736-744. [Link]

-

Bernardi, R. M., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Scientia Pharmaceutica, 80(2), 317–327. [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Zhao, X., et al. (2016). Development and Validation of a Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Chromatographic Science, 54(3), 366-373. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

Deacetyl Ketoconazole-d8 physical and chemical properties

An In-Depth Technical Guide to Deacetyl Ketoconazole-d8

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Deacetyl Ketoconazole-d8, a deuterated analog of a primary metabolite of the antifungal agent Ketoconazole. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core physical and chemical properties, analytical methodologies, and critical applications, grounding all information in authoritative references.

Introduction and Scientific Context

Deacetyl Ketoconazole (DAK) is the principal metabolite of the widely used antifungal drug, Ketoconazole.[1][2][3] The deuterated isotopologue, Deacetyl Ketoconazole-d8 (DAK-d8), is a crucial tool in modern bioanalytical and drug metabolism studies. The incorporation of eight deuterium atoms into the piperazine moiety creates a stable, heavier version of the molecule. This mass shift is fundamental to its primary application as an internal standard for quantitative analysis by mass spectrometry. Its use mitigates matrix effects and variations in sample processing, ensuring higher accuracy and precision in pharmacokinetic and metabolic profiling of Ketoconazole.[4][5] Understanding the properties and behavior of DAK-d8 is therefore essential for researchers investigating the metabolism, drug-drug interaction potential, and disposition of Ketoconazole.[6][7]

Physical and Chemical Properties

The fundamental identity of a molecule is defined by its physical and chemical characteristics. While some experimental data such as melting and boiling points for DAK-d8 are not publicly documented, its core properties are well-established.[8]

| Property | Value | Source |

| Chemical Name | 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-piperazine-d8 | [4] |

| CAS Number | 1346602-18-3 | [4][9] |

| Molecular Formula | C₂₄H₁₈D₈Cl₂N₄O₃ | [4][9] |

| Molecular Weight | 497.44 g/mol | [4][9] |

| Appearance | Assumed to be a white to off-white solid, based on the non-deuterated analog. | [10] |

| Storage Conditions | 2-8°C, Refrigerator | [4] |

Synthesis Pathway and Rationale

The synthesis of Deacetyl Ketoconazole-d8 is not explicitly detailed in public literature. However, a logical synthetic route can be postulated based on established methods for preparing Ketoconazole and its derivatives.[11][12] The core principle involves the condensation of a deuterated piperazine side-chain with the dioxolane core structure of Ketoconazole.

The choice to introduce deuterium on the piperazine ring is strategic. This part of the molecule is less likely to undergo metabolic cleavage compared to other positions, ensuring the isotopic label is retained throughout analytical procedures, a critical requirement for an internal standard.

Sources

- 1. Isoform specificity of N-deacetyl ketoconazole by human and rabbit flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolism of ketoconazole and deacetylated ketoconazole by rat hepatic microsomes and flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Deacetyl Ketoconazole-d8 | CAS#:1346602-18-3 | Chemsrc [chemsrc.com]

- 10. chemicea.com [chemicea.com]

- 11. CN101665490A - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]

- 12. Synthesis of Ketoconazole Derivatives -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Deacetyl Ketoconazole-d8

Preamble: The Analytical Imperative for Stable Isotope Labeled Standards

In modern bioanalytical and drug metabolism studies, the pursuit of quantitative accuracy is paramount. The complexity of biological matrices introduces variables—such as ion suppression, extraction inconsistencies, and instrument drift—that can compromise data integrity. The gold standard for mitigating these challenges is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] A SIL-IS is chemically identical to the analyte of interest, save for the substitution of one or more atoms with a heavier stable isotope, such as deuterium (²H), ¹³C, or ¹⁵N.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the standard, while their identical physicochemical properties ensure they behave congruently during sample preparation, chromatography, and ionization.[1][2][3]

This guide focuses on Deacetyl Ketoconazole-d8, the deuterated internal standard for N-deacetyl ketoconazole. N-deacetyl ketoconazole is the primary and major metabolite of ketoconazole, a widely used antifungal agent that also serves as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme in clinical and research settings.[4][5][6] Understanding the mass spectrometric behavior and fragmentation pattern of Deacetyl Ketoconazole-d8 is not merely an academic exercise; it is the foundational requirement for developing robust, accurate, and reproducible quantitative bioanalytical methods.

Foundational Principles: Instrumentation and Ionization

The analysis of Deacetyl Ketoconazole-d8 is typically performed on a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4][7] The choice of this instrumentation is driven by the need for both selectivity and sensitivity.

Electrospray Ionization (ESI): The Gateway to the Gas Phase

For a molecule like Deacetyl Ketoconazole, which possesses multiple basic nitrogen atoms within its piperazine and imidazole rings, positive-mode Electrospray Ionization (ESI) is the method of choice.[8][9]

Causality of Choice: ESI is a soft ionization technique that efficiently generates protonated molecules, [M+H]⁺, in the gas phase with minimal in-source fragmentation. The acidic mobile phase, typically containing formic acid, provides a source of protons, facilitating the formation of the desired precursor ion. This stability is crucial for ensuring that the ion entering the mass analyzer has a mass corresponding to the intact molecule, which is the first step in a successful tandem MS experiment.

Collision-Induced Dissociation (CID): Controlled Molecular Fragmentation

Tandem mass spectrometry (MS/MS) achieves its hallmark specificity by isolating the protonated precursor ion (e.g., the [M+H]⁺ of Deacetyl Ketoconazole-d8) in the first mass analyzer (Q1), subjecting it to fragmentation in a collision cell (q2), and then analyzing the resulting product ions in the second mass analyzer (Q3). This process is known as Collision-Induced Dissociation (CID).[4][8]

Mechanism of Action: In the collision cell, the precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which excites the ion and induces fragmentation at its most labile chemical bonds. The resulting fragmentation pattern is a reproducible "fingerprint" of the molecule's structure.

Elucidating the Fragmentation Pathway

To accurately predict the fragmentation of Deacetyl Ketoconazole-d8, we must first understand the behavior of its non-deuterated analogue, N-deacetyl ketoconazole. The fragmentation of the parent drug, ketoconazole, is well-documented and provides a logical starting point.[4][10][11]

Reference Fragmentation: N-Deacetyl Ketoconazole ([M+H]⁺ ≈ m/z 489.1)

N-deacetyl ketoconazole is formed by the removal of the N-acetyl group (C₂H₂O) from ketoconazole and the addition of a hydrogen atom. Its protonated molecule has a monoisotopic mass of approximately 489.1 g/mol . Based on the established fragmentation of ketoconazole and related piperazine-containing structures, two primary fragmentation routes are anticipated.[4][5][12]

-

Cleavage Yielding the Imidazole Moiety: A highly characteristic fragmentation for ketoconazole and its metabolites is the cleavage that results in the formation of the stable 1-(2,4-dichlorobenzyl)-2-(1H-imidazol-1-yl)ethylium ketal ion. This fragment, which contains the imidazole and dichlorophenyl rings, is consistently observed at m/z 255.0 .[4][5] This pathway involves the loss of the entire piperazine-phenoxyphenyl group as a neutral species.

-

Cleavage Yielding the Piperazine Moiety: The complementary fragmentation pathway would produce a charged ion containing the piperazine ring and the phenoxyphenyl group. This fragment would have a calculated [M+H]⁺ value of approximately m/z 235.1 .

Predicted Fragmentation: Deacetyl Ketoconazole-d8 ([M+H]⁺ ≈ m/z 497.2)

Commercially available Deacetyl Ketoconazole-d8 is typically labeled on the piperazine ring.[13][14] This is a critical feature for an internal standard, as it ensures that the deuterium atoms are not located on an easily exchangeable site (like an -OH or -NH group) and are situated on a structurally stable part of the molecule that is retained in at least one major product ion.

With eight deuterium atoms substituting eight hydrogen atoms on the piperazine ring, the monoisotopic mass of the protonated molecule increases by approximately 8 Da to m/z 497.2 .

The fragmentation pathways are predicted to be analogous to the non-deuterated form, but with a corresponding mass shift for any fragment containing the deuterated piperazine ring.

-

Precursor Ion: [C₂₄H₂₀D₈Cl₂N₄O₃ + H]⁺ → m/z 497.2

-

Product Ion 1 (No Mass Shift): The cleavage that forms the 1-(2,4-dichlorobenzyl)-2-(1H-imidazol-1-yl)ethylium ketal ion does not involve the deuterated piperazine ring. Therefore, this product ion is expected to remain at m/z 255.0 . While this ion is useful for structural confirmation, it is unsuitable for quantitative analysis using Multiple Reaction Monitoring (MRM) because it does not contain the isotopic label and thus cannot correct for analyte-specific variations.

-

Product Ion 2 (Deuterated): The complementary fragment, containing the phenoxyphenyl and the now-deuterated piperazine ring, will carry the mass shift. Its mass is calculated by adding the mass of the eight deuterium atoms to the non-deuterated fragment: 235.1 + 8.1 ≈ m/z 243.2 .

This leads to the primary, diagnostically crucial MRM transition for Deacetyl Ketoconazole-d8: m/z 497.2 → m/z 243.2 . This transition is ideal because it is specific to the internal standard and ensures that any signal measured is directly proportional to the concentration of the standard, effectively normalizing the analysis.

Data Summary: Key Mass Transitions

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes |

| N-Deacetyl Ketoconazole | 489.1 | 255.0 | Imidazole moiety fragment |

| 235.1 | Piperazine-phenoxyphenyl fragment | ||

| Deacetyl Ketoconazole-d8 | 497.2 | 255.0 | Fragment does not contain the D8 label |

| 243.2 | Primary quantifiable product ion |

Visualization of the Fragmentation Pathway

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. courses.washington.edu [courses.washington.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography-Mass Spectrometry-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Bioanalysis of Deacetyl Ketoconazole-d8, a Metabolite of Ketoconazole-d8

Abstract: This technical guide provides a comprehensive framework for the quantitative bioanalysis of Deacetyl Ketoconazole-d8, the primary metabolite of the stable isotope-labeled (SIL) internal standard, Ketoconazole-d8. The use of deuterated standards is the cornerstone of modern pharmacokinetic (PK) analysis, offering unparalleled accuracy by compensating for variability during sample processing and analysis.[1][2][3] This document details the metabolic pathway, outlines a complete bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explains the scientific rationale behind each procedural step. It is intended for researchers, bioanalytical scientists, and drug development professionals engaged in regulated bioanalysis and pharmacokinetic studies.

Introduction: The Role of Ketoconazole and its Deuterated Analogs

Ketoconazole is a broad-spectrum antifungal agent of the azole class.[4][5] It functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.[4] In clinical and research settings, it is also a well-characterized, potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, making it a critical tool in drug-drug interaction studies.[6][7]

The accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[1][8] The gold standard in LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated version of the analyte.[1][3][9]

Why Deuterated Standards?

A deuterated internal standard is chemically identical to the analyte, except that several hydrogen atoms are replaced with deuterium.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[1] However, their physicochemical properties are nearly identical, meaning they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[3] This co-elution ensures that any analytical variability—such as sample loss during extraction, injection volume inconsistencies, or ion suppression in the mass spectrometer source—affects both the analyte and the internal standard equally.[1][3] The final concentration is calculated from the peak area ratio of the analyte to the IS, effectively canceling out this variability and leading to highly accurate and precise results.[10]

When Ketoconazole-d8 is used as an internal standard for the quantification of Ketoconazole, it undergoes the same metabolic processes as the parent drug. Understanding its metabolism, particularly the formation of Deacetyl Ketoconazole-d8, is crucial for interpreting study data correctly and ensuring assay integrity.

The Metabolic Pathway: Formation of Deacetyl Ketoconazole

Ketoconazole is extensively metabolized in the liver.[6][11] One of the primary initial metabolic routes is N-deacetylation, which removes the acetyl group from the piperazine ring to form N-deacetyl ketoconazole (DAK).[4][12] This reaction is catalyzed by the enzyme arylacetamide deacetylase (AADAC).[6] Subsequently, DAK can be further metabolized by flavin-containing monooxygenases (FMOs) into reactive intermediates, which are implicated in the hepatotoxicity associated with ketoconazole.[6][12][13][14]

When Ketoconazole-d8 is introduced into the system, it follows the same pathway, resulting in the formation of Deacetyl Ketoconazole-d8.

Caption: Metabolic conversion of Ketoconazole-d8 to its primary metabolite.

A Validated Bioanalytical Method for Ketoconazole and Metabolites

This section presents a robust LC-MS/MS method for the simultaneous quantification of Ketoconazole and Deacetyl Ketoconazole in human plasma, utilizing their respective deuterated internal standards (Ketoconazole-d8 and Deacetyl Ketoconazole-d8). The method is designed to meet the rigorous standards outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[15][16]

Experimental Workflow Overview

The analytical process follows a systematic sequence designed to ensure accuracy, precision, and high throughput.

Caption: Standard workflow for sample preparation and analysis.

Detailed Step-by-Step Protocol

A. Materials and Reagents

-

Analytes: Ketoconazole, Deacetyl Ketoconazole

-

Internal Standards: Ketoconazole-d8, Deacetyl Ketoconazole-d8

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.[1]

-

Reagents: Formic acid (≥98%)

-

Control Matrix: Blank human plasma (K2-EDTA)

B. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and internal standard in methanol to create individual stock solutions.

-

Working Standard Solutions: Perform serial dilutions of the analyte stock solutions with a 50:50 methanol:water mixture to create a series of working solutions for spiking calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Ketoconazole-d8 and Deacetyl Ketoconazole-d8 stock solutions with acetonitrile to achieve a final concentration appropriate for spiking (e.g., 100 ng/mL).[10]

C. Sample Preparation: Protein Precipitation (PPT) Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis and damage the LC column.[10] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while ensuring the analytes remain in the supernatant.

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the combined Internal Standard Working Solution.

-

Vortex briefly (approx. 10 seconds).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[10]

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Alternative Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can also be used. LLE with solvents like diethyl ether or methyl tert-butyl ether can provide a cleaner extract.[7][17] SPE offers the highest degree of cleanup by selectively retaining the analytes on a sorbent while matrix components are washed away.[18][19]

LC-MS/MS Instrumental Conditions

Causality: Chromatographic separation is essential to resolve the analytes from endogenous matrix components, preventing ion suppression. A C18 reversed-phase column is suitable for retaining moderately nonpolar compounds like ketoconazole.[17] The acidic mobile phase (with formic acid) promotes protonation of the analytes, which is necessary for efficient positive mode electrospray ionization (ESI).[7]

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC System (e.g., Waters Acquity, Sciex Exion) |

| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Gradient | Start at 25% B, ramp to 90% B, hold, then re-equilibrate. (Total run time ~3-5 min) |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500 - 550°C |

| IonSpray Voltage | ~5500 V |

Table 3: Optimized MRM Transitions (m/z)

| Compound | Q1 (Precursor Ion) | Q3 (Product Ion) | Rationale for Fragment Choice |

|---|---|---|---|

| Ketoconazole | 531.2 / 531.4 | 489.3 / 81.9 | Loss of the acetyl group (-C₂H₂O) gives the stable 489 fragment.[8][20][21] The 82 fragment represents a characteristic piperazine ring fragment.[7][17] |

| Ketoconazole-d8 | 539.1 / 539.5 | 497.3 / 81.9 | Mass shift of +8 Da from the parent compound. The fragmentation pattern remains consistent.[7] |

| Deacetyl Ketoconazole | 489.1 | 136.0 | The 136 fragment corresponds to a specific portion of the piperazine ring structure after deacetylation.[7] |

| Deacetyl Ketoconazole-d8 | 497.1 | 144.0 | Mass shift of +8 Da from the deacetylated parent. The fragmentation logic is preserved. |

Note: MRM transitions and collision energies must be empirically optimized for the specific instrument in use.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[22] The validation process assesses the method's performance based on guidelines from authorities like the FDA.[15][16]

Key Validation Parameters:

-

Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing at least six different blank matrix lots.

-

Linearity & Range: The method should demonstrate a linear relationship between concentration and instrument response over a defined range (e.g., 1 - 5000 ng/mL). A minimum of five non-zero calibrators are used.

-

Accuracy & Precision: Assessed by analyzing QC samples at multiple levels (Low, Mid, High) in replicate (n≥5) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should not exceed 15% (20% at LLOQ).[7]

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked matrix to its response in a clean solution.

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

-

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top (room temperature), and long-term frozen storage.[17]

Conclusion

This guide provides a detailed, scientifically-grounded methodology for the analysis of Deacetyl Ketoconazole-d8 as a metabolite of Ketoconazole-d8. The cornerstone of this approach is the principle of isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used to ensure the highest level of accuracy and precision.[1] By understanding the metabolic pathway and implementing a rigorously validated LC-MS/MS workflow, researchers can generate trustworthy, high-quality data suitable for pharmacokinetic assessments and regulatory submissions. The principles and protocols described herein represent the current industry best practices for regulated bioanalysis.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][15][16]

-

U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link][22][23]

-

Weiss, J., et al. (2022). Does the circulating ketoconazole metabolite N-deacetyl ketoconazole contribute to the drug-drug interaction potential of the parent compound? European Journal of Pharmaceutical Sciences, 169, 106076. [Link][7]

-

Lee, S., et al. (2017). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. International Journal of Molecular Sciences, 18(3), 621. [Link][4][24]

-

Rodriguez, R. J., & Acosta, D., Jr. (1997). Metabolism of ketoconazole and deacetylated ketoconazole by rat hepatic microsomes and flavin-containing monooxygenases. Drug Metabolism and Disposition, 25(6), 772–777. [Link][12]

-

Li, W., et al. (2016). A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration. Journal of Pharmaceutical and Biomedical Analysis, 128, 504–509. [Link][8]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][2]

-

Chen, Y. L., et al. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 774(1), 67–78. [Link][17]

-

Fitch, W. L., et al. (2016). Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Bentham Science Publishers. [Link][21]

-

Miłek, M., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 119–126. [Link][9]

-

Rodriguez, R. J., & Acosta, D., Jr. (1997). N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes. Toxicology Letters, 90(2-3), 143–152. [Link][13]

-

Rodriguez, R. J., et al. (2000). Isoform specificity of N-deacetyl ketoconazole by human and rabbit flavin-containing monooxygenases. Drug Metabolism and Disposition, 28(9), 1083–1087. [Link][14]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link][3]

-

Zhang, T., et al. (2022). Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats. Acta Pharmaceutica, 72(1), 105–119. [Link][11]

-

Khan Beigi, M. J., et al. (2011). SPE-HPLC method for determination of ketoconazole and clotrimazole residues in cow's milk. Journal of the Brazilian Chemical Society, 22(9), 1678–1684. [Link][18]

-

ResearchGate. (n.d.). SPE-HPLC Method for Determination of Ketoconazole and Clotrimazole Residues in Cow's Milk. [Link][19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats [hrcak.srce.hr]

- 12. Metabolism of ketoconazole and deacetylated ketoconazole by rat hepatic microsomes and flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoform specificity of N-deacetyl ketoconazole by human and rabbit flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. courses.washington.edu [courses.washington.edu]

- 22. hhs.gov [hhs.gov]

- 23. labs.iqvia.com [labs.iqvia.com]

- 24. mdpi.com [mdpi.com]

solubility of Deacetyl Ketoconazole-d8 in organic solvents

An In-Depth Technical Guide to the Solubility of Deacetyl Ketoconazole-d8 in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Data Gap for a Critical Analytical Standard

Deacetyl Ketoconazole-d8 is the stable isotope-labeled internal standard for Deacetyl Ketoconazole, a primary metabolite of the widely used antifungal drug, Ketoconazole.[1] Its structural integrity and mass shift, due to the incorporation of eight deuterium atoms, make it indispensable for precise quantification in pharmacokinetic and metabolic studies using mass spectrometry.[1] However, a significant gap exists in the public domain regarding its quantitative solubility in common organic solvents. This guide is structured to bridge that gap.

Instead of presenting a simple data table—which is not yet established in scientific literature—this document provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously and accurately determine the solubility of Deacetyl Ketoconazole-d8. We will delve into the physicochemical properties that govern its behavior, outline a robust experimental methodology for solubility determination, and explain the scientific rationale behind each procedural step. This approach ensures that the resulting data is not only accurate but also reproducible and contextually understood.

Physicochemical Profile: Understanding the Solute

A molecule's solubility is intrinsically linked to its physical and chemical properties. Understanding this profile is the first step in a logical solvent selection and experimental design process.

Deacetyl Ketoconazole-d8 is a complex molecule with several functional groups that influence its polarity and potential for intermolecular interactions.

-

Appearance: Typically a white to off-white solid.[1]

-

Core Structure: The molecule features a dichlorophenyl ring, an imidazole ring, a dioxolane ring, and a piperazine moiety. The presence of nitrogen and oxygen atoms introduces polarity and sites for hydrogen bonding, while the large carbon-rich aromatic structures contribute non-polar characteristics.

The non-deuterated analog, Deacetyl Ketoconazole , shares an identical core structure and provides further insight.

-

Predicted XLogP3: 4.4[4], indicating a significant degree of lipophilicity.

This structural duality—polar functional groups on a largely non-polar backbone—suggests that its solubility will be highly dependent on the specific nature of the organic solvent used. The deuterium labeling in the d8 version is not expected to significantly alter its solubility behavior compared to the parent metabolite.

Known Qualitative Solubility & Solvent Selection Rationale

Currently, qualitative data indicates that Deacetyl Ketoconazole-d8 is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] This provides a critical starting point.

-

Methanol (CH₃OH): A polar protic solvent, capable of donating hydrogen bonds. Its ability to dissolve the compound suggests that the polar groups (imidazole, piperazine, ether linkages) play a significant role in the solvation process.

-

DMSO ((CH₃)₂SO): A highly polar aprotic solvent, which is an excellent hydrogen bond acceptor. Its effectiveness further confirms the importance of the molecule's polar functional groups.

A logical approach to expanding this knowledge involves selecting a panel of solvents that spans a range of polarities and chemical functionalities. This allows for the creation of a comprehensive solubility profile.

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | These solvents lack O-H or N-H bonds but have large dipole moments. Their interaction with the solute will highlight the role of dipole-dipole forces. DMF, in particular, is an excellent solvent for many pharmaceuticals.[7][8] |

| Polar Protic | Ethanol, Isopropanol | These solvents can both donate and accept hydrogen bonds. Comparing solubility in methanol versus ethanol can provide insight into the effect of alkyl chain length. |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | These solvents will test the contribution of the large, non-polar aromatic portions of the molecule to its overall solubility. |

| Non-Polar | Toluene, Heptane | These solvents are unlikely to be effective but are included to define the lower bounds of solubility and confirm the necessity of polar interactions. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a robust, visual-based synthetic method for determining the solubility of Deacetyl Ketoconazole-d8. This method is reliable and requires standard laboratory equipment.[9] It relies on the principle of adding a known mass of solute and titrating with the solvent until complete dissolution is observed.

Materials and Reagents

-

Deacetyl Ketoconazole-d8 (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Calibrated positive displacement micropipettes or a burette

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Constant temperature bath or block (optional, for temperature-controlled studies)

Step-by-Step Methodology

-

Preparation: Accurately weigh a small, precise amount of Deacetyl Ketoconazole-d8 (e.g., 2.00 mg) into a clean, dry glass vial. Record this mass (m_solute).

-

Initial Solvent Addition: Using a calibrated pipette, add a small, precise volume of the chosen organic solvent (e.g., 100 µL) to the vial. Record this volume.

-

Equilibration: Tightly cap the vial and vigorously agitate it using a vortex mixer for 1-2 minutes. Visually inspect the vial for any undissolved solid. If a magnetic stirrer is used, add a small stir bar to the vial before capping and stir for a set period (e.g., 15-30 minutes).

-

Iterative Solvent Addition: If solid material remains, add another small, known aliquot of the solvent (e.g., 25-50 µL). Record the new total volume.

-

Repeat Equilibration: Repeat step 3 until all the solid has completely dissolved, and the solution is clear. The point at which the last solid particle disappears is the saturation point.

-

Confirmation: To ensure true dissolution, allow the vial to stand undisturbed for a few minutes. Check for any solid material that may have settled out. The absence of any visible solid confirms complete dissolution.

-

Calculation: Calculate the total volume of solvent (V_solvent) required to dissolve the initial mass of the solute. The solubility (S) in mg/mL is calculated as follows:

-

S (mg/mL) = m_solute (mg) / V_solvent (mL)

-

Self-Validating System & Trustworthiness

To ensure the trustworthiness of the results, the following practices are essential:

-

Replicates: Perform each solvent determination in triplicate to calculate a mean and standard deviation, ensuring the reproducibility of the results.

-

Temperature Control: Solubility is temperature-dependent. For authoritative data, perform the experiment at a controlled temperature (e.g., 25°C) using a water bath or incubator.

-

Purity of Materials: Use high-purity Deacetyl Ketoconazole-d8 and analytical grade solvents to avoid impurities affecting the results.

-

Alternative Quantification: For a more rigorous approach, especially in opaque solvents, a sample of the saturated solution can be taken, diluted, and analyzed using a validated HPLC or UV-Vis spectrophotometry method to determine the precise concentration.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining solubility via the visual synthetic method.

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized in a structured table for clear comparison and interpretation. This format allows researchers to easily assess the performance of Deacetyl Ketoconazole-d8 across a spectrum of solvents.

| Solvent | Solvent Type | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |

| Dichloromethane | Less Polar | 25 | Experimental Value | Experimental Value |

| Other Solvents... |

Interpreting this data involves correlating the solubility values with solvent properties like polarity index, hydrogen bonding capability, and dielectric constant. A high solubility in both polar protic and aprotic solvents would confirm the versatile nature of the solute, driven by its multiple polar functional groups.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-

ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

Chemsrc. Deacetyl Ketoconazole-d8 | CAS#:1346602-18-3. [Link]

-

Semantic Scholar. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

University of Padova. Predicting drug solubility in organic solvents mixtures. [Link]

-

PubChem, NIH. Deacetylketoconazole | C24H26Cl2N4O3 | CID 12854716. [Link]

-

precisionFDA. N-DEACETYLKETOCONAZOLE. [Link]

-

Funder Inc. Deacetyl Ketoconazole-d8. [Link]

-

Pharmaffiliates. CAS No : 1346602-18-3| Chemical Name : Deacetyl Ketoconazole-d8. [Link]

-

ResearchGate. A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. [Link]

-

PMC, NIH. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]

-

Hrčak. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats. [Link]

-

ResearchGate. Revisiting the Metabolism of Ketoconazole Using Accurate Mass. [Link]

-

CORE. Determination of ketoconazole in pharmaceutical formulations. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deacetyl Ketoconazole-d8 | CAS#:1346602-18-3 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deacetylketoconazole | C24H26Cl2N4O3 | CID 12854716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. scbt.com [scbt.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Deacetyl Ketoconazole-d8: A Comprehensive Technical Guide for Researchers

Introduction

Deacetyl Ketoconazole-d8 is a stable isotope-labeled derivative of Deacetyl Ketoconazole, the major metabolite of the antifungal drug Ketoconazole. Its significance in the realm of pharmaceutical research, particularly in pharmacokinetic (PK) and drug metabolism studies, cannot be overstated. This guide provides an in-depth exploration of Deacetyl Ketoconazole-d8, offering technical insights and practical protocols for its application in the laboratory.

Ketoconazole, an imidazole antifungal agent, is known for its broad-spectrum activity against various fungal infections.[1][2] Its clinical use is accompanied by a complex metabolic profile, with extensive metabolism occurring in the liver primarily by cytochrome P450 enzymes.[1][2][3] Deacetylation is a key metabolic pathway, leading to the formation of Deacetyl Ketoconazole.[4] Understanding the pharmacokinetics of both the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects, such as hepatotoxicity.[4]

The use of stable isotope-labeled internal standards, such as Deacetyl Ketoconazole-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] These standards co-elute with the analyte of interest and exhibit nearly identical physicochemical properties, allowing for accurate correction of variability during sample preparation, chromatography, and ionization.[5]

Physicochemical Properties of Deacetyl Ketoconazole-d8

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 1346602-18-3 | [7] |

| Molecular Formula | C₂₄H₁₈D₈Cl₂N₄O₃ | [7] |

| Molecular Weight | 497.44 g/mol | [7] |

| Synonyms | 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-piperazine-d8 | |

| Storage Conditions | 2-8°C Refrigerator for short-term storage; -20°C for long-term storage. | [8] |

The Role of Deacetyl Ketoconazole-d8 in Pharmacokinetic Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a stable isotope-labeled internal standard like Deacetyl Ketoconazole-d8 is critical for generating high-quality, reliable data in the bioanalysis of its non-labeled counterpart.

Causality Behind Experimental Choices

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. The ideal internal standard should be chemically similar to the analyte, undergo similar extraction and chromatographic behavior, and not be present in the biological matrix being analyzed. Deuterated standards like Deacetyl Ketoconazole-d8 are considered the "gold standard" because their physical and chemical properties are nearly identical to the endogenous analyte. This similarity ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration measurement.

The eight deuterium atoms in Deacetyl Ketoconazole-d8 provide a significant mass shift from the unlabeled analyte, which is crucial for preventing cross-talk between the mass spectrometer channels for the analyte and the internal standard. This clear mass differentiation ensures the specificity and accuracy of the quantification.

Experimental Protocol: Quantification of Deacetyl Ketoconazole in Plasma using LC-MS/MS with Deacetyl Ketoconazole-d8 as an Internal Standard

This protocol outlines a typical workflow for the quantification of Deacetyl Ketoconazole in human plasma.

Materials and Reagents

-

Deacetyl Ketoconazole analytical standard

-

Deacetyl Ketoconazole-d8 internal standard

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system

-

Tandem mass spectrometer

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Deacetyl Ketoconazole and Deacetyl Ketoconazole-d8 in a suitable solvent (e.g., methanol or DMSO).

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 acetonitrile:water.

-

Prepare a working solution of the internal standard (Deacetyl Ketoconazole-d8) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Deacetyl Ketoconazole: Monitor the appropriate precursor to product ion transition (e.g., m/z 489.4 -> [product ion]).

-

Deacetyl Ketoconazole-d8: Monitor the appropriate precursor to product ion transition (e.g., m/z 497.4 -> [product ion]).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a linear regression model with appropriate weighting to fit the calibration curve.

-

Determine the concentration of Deacetyl Ketoconazole in the QC and unknown samples from the calibration curve.

-

Self-Validating System

The protocol incorporates a self-validating system through the use of calibration standards and quality control samples. The accuracy and precision of the assay are continuously monitored by ensuring that the back-calculated concentrations of the calibrators and the determined concentrations of the QC samples fall within predefined acceptance criteria (typically ±15% of the nominal value, and ±20% for the lower limit of quantification).

Visualization of Experimental Workflow

Caption: Workflow for the bioanalysis of Deacetyl Ketoconazole.

Conclusion

Deacetyl Ketoconazole-d8 is an indispensable tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of accurate and reliable pharmacokinetic data for Deacetyl Ketoconazole. This technical guide provides a comprehensive overview of its properties and a detailed protocol for its application, empowering researchers to conduct high-quality studies that contribute to a deeper understanding of the metabolism and disposition of ketoconazole.

References

-

Pharmaffiliates. Deacetyl Ketoconazole-d8. [Link]

-

Danehower, S. C., & Gnann, J. W. (1990). Clinical pharmacokinetics of ketoconazole. Clinical pharmacokinetics, 19(3), 181–193. [Link]

-

Hohmann, N., Kocheise, F., Carls, A., Burhenne, J., Haefeli, W. E., & Mikus, G. (2023). A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators. Pharmaceutics, 15(2), 621. [Link]

-

Pharmacology of Ketoconazole. (2024). YouTube. [Link]

-

Lee, J. E., Park, J. H., Kim, Y. H., Lee, Y. J., & Kim, S. H. (2021). Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats. Pharmaceutical biology, 59(1), 139–147. [Link]

-

Chemsrc. Deacetyl Ketoconazole-d8 | CAS#:1346602-18-3. [Link]

-

Semantic Scholar. Clinical Pharmacokinetics of Ketoconazole. [Link]

-

BIOFOUNT. Deacetyl Ketoconazole-d8. [Link]

-

Daicel Pharma Standards. Ketoconazole D8. [Link]

-

PubChem. Deacetylketoconazole. [Link]

-

PubChem. Ketoconazole-d8. [Link]

-

Chen, Y. L., Felder, L., Jiang, X., & Naidong, W. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 774(1), 67–78. [Link]

-

Nocentini, A., Bua, S., & Supuran, C. T. (2020). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. ChemMedChem, 15(14), 1276–1282. [Link]

-

Rodriguez, R. J., & Acosta, D. (1996). N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes. Toxicology, 113(1-3), 265–267. [Link]

- Google Patents. Method for synthesizing ketoconazole.

-

Clinical Lab Products. Internal Standards Provide Quantitation of Antifungal Drugs. [Link]

-

Ryu, J. C., Lee, K. J., & Lee, S. H. (2012). Synthesis of Ketoconazole Derivatives. Bulletin of the Korean Chemical Society, 33(12), 4071–4076. [Link]

- Google Patents.

-

Li, W., Liu, Y., Zhang, Y., & Li, H. (2015). Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study. Planta medica, 81(12-13), 1184–1188. [Link]

-

Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of medicinal chemistry, 22(8), 1003–1005. [Link]

Sources

- 1. Clinical pharmacokinetics of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pharmacokinetics and metabolism of ketoconazole after single ocular instillation in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]